REACTION_SMILES
|
[CH2:12]([N:13]([CH2:14][CH3:15])[CH2:16][CH3:17])[CH3:18].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[CH:19]([OH:20])=[O:21].[Cl:1][CH2:2][C:3](=[O:4])[c:5]1[cH:6][c:7]([Cl:11])[cH:8][cH:9][cH:10]1>>[Cl:1][CH2:2][CH:3]([OH:4])[c:5]1[cH:6][c:7]([Cl:11])[cH:8][cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(CCl)c1cccc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCl)c1cccc(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:12]([N:13]([CH2:14][CH3:15])[CH2:16][CH3:17])[CH3:18].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[CH:19]([OH:20])=[O:21].[Cl:1][CH2:2][C:3](=[O:4])[c:5]1[cH:6][c:7]([Cl:11])[cH:8][cH:9][cH:10]1>>[Cl:1][CH2:2][CH:3]([OH:4])[c:5]1[cH:6][c:7]([Cl:11])[cH:8][cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(CCl)c1cccc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCl)c1cccc(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:12]([N:13]([CH2:14][CH3:15])[CH2:16][CH3:17])[CH3:18].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[CH:19]([OH:20])=[O:21].[Cl:1][CH2:2][C:3](=[O:4])[c:5]1[cH:6][c:7]([Cl:11])[cH:8][cH:9][cH:10]1>>[Cl:1][CH2:2][CH:3]([OH:4])[c:5]1[cH:6][c:7]([Cl:11])[cH:8][cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(CCl)c1cccc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCl)c1cccc(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |